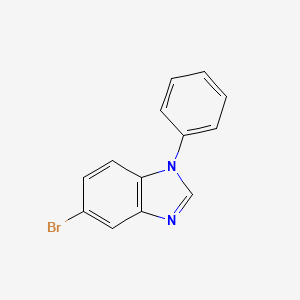

5-Bromo-1-phenyl-1H-benzoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

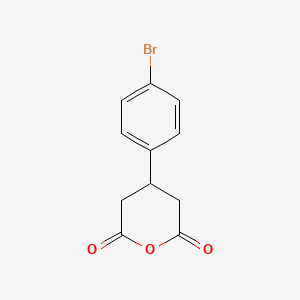

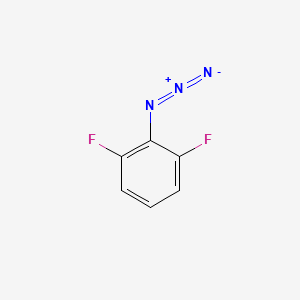

5-Bromo-1-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C13H9BrN2 . It belongs to the class of organic compounds known as benzimidazoles , which are synthesized in labs and have a wide range of applications in different fields such as medicine and industry .

Synthesis Analysis

The synthesis of benzimidazoles usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

5-Bromo-1-phenyl-1H-benzoimidazole contains a total of 27 bonds; 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .Chemical Reactions Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

5-Bromo-1-phenyl-1H-benzoimidazole has a molecular weight of 273.128 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 414.7±37.0 °C at 760 mmHg .Scientific Research Applications

- Application: Benzimidazole derivatives have been studied for their antimicrobial properties .

- Results: Some derivatives have shown potent antibacterial activity .

- Application: Benzimidazole derivatives have been explored for their potential anticancer effects .

- Results: Some derivatives have shown promising results in inhibiting the growth of cancer cells .

- Application: Benzimidazole derivatives have been investigated for their antiviral properties .

- Results: Some derivatives have shown potent antiviral activity .

- Application: Benzimidazole derivatives have been studied for their antiparasitic effects .

- Results: Some derivatives have shown promising results in inhibiting the growth of parasites .

- Application: Benzimidazole derivatives have been explored for their potential antihypertensive effects .

- Results: Some derivatives have shown promising results in reducing blood pressure .

Antimicrobial Activity

Anticancer Activity

Antiviral Activity

Antiparasitic Activity

Antihypertensive Activity

Anti-inflammatory Activity

- Application: Benzimidazole derivatives have been investigated for their anti-HIV properties .

- Results: Some derivatives have shown potent anti-HIV activity .

- Application: Benzimidazole derivatives have been studied for their antidiabetic effects .

- Results: Some derivatives have shown promising results in reducing blood glucose levels .

- Application: Benzimidazole derivatives have been explored for their potential anticoagulant effects .

- Results: Some derivatives have shown potent anticoagulant activity .

- Application: Benzimidazole derivatives have been investigated for their antioxidant properties .

- Results: Some derivatives have shown potent antioxidant activity .

- Application: Benzimidazole derivatives have been studied for their anti-obesity effects .

- Results: Some derivatives have shown promising results in reducing body weight .

Anti-HIV Activity

Antidiabetic Activity

Anticoagulant Activity

Antioxidant Activity

Anti-Obesity Activity

Antiallergic Activity

- Application: Benzimidazole derivatives have been investigated for their anti-asthmatic properties .

- Results: Some derivatives have shown promising results in reducing asthma symptoms .

- Application: Benzimidazole derivatives have been studied for their antidepressant effects .

- Results: Some derivatives have shown promising results in reducing depressive behaviors .

- Application: Benzimidazole derivatives have been explored for their potential antiepileptic effects .

- Results: Some derivatives have shown promising results in reducing seizure frequency .

- Application: Benzimidazole derivatives have been investigated for their anti-Parkinson properties .

- Results: Some derivatives have shown potent anti-Parkinson activity .

- Application: Benzimidazole derivatives have been studied for their anti-Alzheimer effects .

- Results: Some derivatives have shown promising results in reducing Alzheimer’s disease symptoms .

Anti-Asthmatic Activity

Antidepressant Activity

Antiepileptic Activity

Anti-Parkinson Activity

Anti-Alzheimer Activity

Anti-Anxiety Activity

Safety And Hazards

Future Directions

Benzimidazole is a promising pharmacophore . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name |

5-bromo-1-phenylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVMHOYOAZUGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475895 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-phenyl-1H-benzoimidazole | |

CAS RN |

221636-18-6 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)